molecular formula C7H10N2 B2873187 4-cyclobutyl-1H-pyrazole CAS No. 1909308-43-5

4-cyclobutyl-1H-pyrazole

Cat. No.: B2873187
CAS No.: 1909308-43-5
M. Wt: 122.171
InChI Key: JKZYXRFQHRMMKY-UHFFFAOYSA-N
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Description

4-Cyclobutyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms and a cyclobutyl group attached to the fourth carbon atom. This compound is part of the pyrazole family, known for its diverse applications in various fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclobutyl-1H-pyrazole typically involves the cyclocondensation of cyclobutanone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products Formed:

Scientific Research Applications

4-Cyclobutyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclobutyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 4-Cyclobutyl-1H-pyrazole is unique due to its cyclobutyl group, which imparts distinct steric and electronic effects compared to other pyrazole derivatives. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-cyclobutyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-6(3-1)7-4-8-9-5-7/h4-6H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZYXRFQHRMMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909308-43-5
Record name 4-cyclobutyl-1H-pyrazole
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